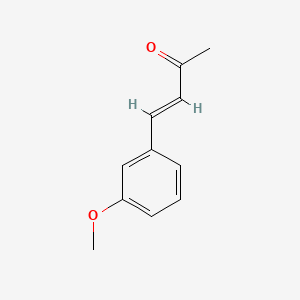

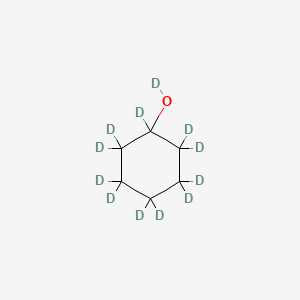

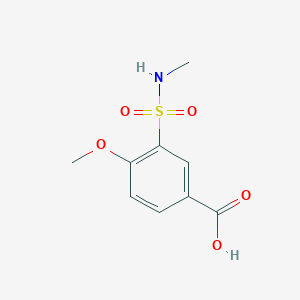

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide

Description

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide (N-CMHC) is an organic compound used in laboratory experiments and scientific research. It is a substituted hydrazinecarbothioamide, which is a derivative of hydrazine and carbothioamide, and is composed of a single nitrogen atom and two sulfur atoms. N-CMHC has a wide range of applications in the scientific community, including being used as a reagent for synthesis, as a catalyst for reactions, and as a starting material for the production of pharmaceuticals.

Scientific Research Applications

Anticonvulsant Activity

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide derivatives have been explored for their potential anticonvulsant properties. Studies have shown that certain compounds within this chemical class can provide significant protection in seizure models, indicating their potential as anticonvulsant agents. These compounds have exhibited good binding properties with epilepsy molecular targets, suggesting a mechanism through which they may exert their anticonvulsant effects (Tripathi & Kumar, 2013).

Heterocyclic Chemistry

The reaction of N-substituted hydrazinecarbothioamides with certain nitriles can lead to the formation of various heterocyclic rings. These reactions have been extensively studied for their ability to produce novel heterocyclic compounds, which could have diverse applications in medicinal chemistry and drug design (Aly et al., 2018).

Coordination Chemistry

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide derivatives have also been utilized in coordination chemistry to form complexes with metals such as copper and nickel. These coordination compounds have shown potential in inhibiting the growth and propagation of certain cancer cells, indicating their potential use in chemotherapy (Pakhontsu et al., 2014).

Cancer Research

Derivatives of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide have been evaluated for their activity against specific cancer cell lines, such as HER-2 overexpressed breast cancer cells. These studies aim to identify compounds that could serve as potential therapeutic agents for treating certain types of cancer (Bhat et al., 2015).

Molecular Docking Studies

The interaction of N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide derivatives with biological targets has been explored through molecular docking studies. These studies help in understanding the binding properties of these compounds to various receptors, which is crucial for drug design and development (Tripathi et al., 2012).

properties

IUPAC Name |

1-amino-3-(5-chloro-2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c1-5-2-3-6(9)4-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHFCGWLGJWPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369659 | |

| Record name | N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727569 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide | |

CAS RN |

66298-10-0 | |

| Record name | N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66298-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Chloro-2-methylphenyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)